molecular formula C8H16ClNO2 B2943623 (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride CAS No. 2470279-80-0

(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride

Cat. No.: B2943623
CAS No.: 2470279-80-0
M. Wt: 193.67
InChI Key: LHDJJRAVENRJGP-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine hydrochloride is a spirocyclic compound featuring a unique 5-oxaspiro[3.4]octane core with a methoxy group at position 8 and an amine group at position 6. Its stereochemistry (7S,8R) is critical for its physicochemical and biological properties. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(7S,8R)-8-methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-10-7-6(9)5-11-8(7)3-2-4-8;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDJJRAVENRJGP-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(COC12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](COC12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride is a spirocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound's unique structure, characterized by a methoxy group and an amine functional group, contributes to its pharmacological properties and therapeutic applications.

  • Molecular Formula : C8_8H16_{16}ClNO
  • Molecular Weight : Approximately 194 Da
  • IUPAC Name : (7S,8R)-8-methoxy-5-oxaspiro[3.4]octan-7-amine hydrochloride

Neurological Applications

Research indicates that (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride acts as a modulator of the muscarinic acetylcholine receptor subtype M4. This receptor is implicated in various neurological functions, making the compound a candidate for treating cognitive disorders such as schizophrenia.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. However, the specific mechanisms through which it exerts these effects are not yet fully understood and warrant further investigation.

The biological activity of (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride is primarily mediated through its interaction with specific receptors in the central nervous system. The modulation of the M4 receptor could influence neurotransmitter release and synaptic plasticity, which are critical in cognitive functions and mood regulation.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride:

Compound NameStructural FeaturesUnique Aspects
Rac-(7R,8S)-8-methoxy-5-oxaspiro[3.4]octan-7-amineSimilar spirocyclic structureDifferent stereochemistry affecting activity
5-Oxaspiro[3.4]octan-7-aminesLacks methoxy substitutionBasic scaffold without additional functionalization
5-Oxaspiro[3.4]octan-7-yloximeContains oxime functional groupPotentially different reactivity profiles

These compounds share a common spirocyclic framework but differ in functional groups and stereochemistry, significantly influencing their biological activities and therapeutic potentials.

Case Studies and Research Findings

  • Muscarinic Receptor Modulation : A study highlighted the binding affinity of (7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride to M4 receptors, indicating its potential use in cognitive enhancement therapies.
  • Inflammation Models : In vitro assays have shown promise for this compound in reducing inflammatory markers in cell cultures, suggesting a role in treating inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirocyclic Analogs

a) 5-Oxaspiro[3.4]octan-7-amine Hydrochloride ()
  • Structure : Lacks the 8-methoxy group and has unspecified stereochemistry.
  • Key Differences: Absence of methoxy reduces hydrophobicity and may alter receptor interactions.
b) 7-Oxa-9-aza-spiro[4.5]decane Derivatives ()
  • Structure: Larger spiro ring (4.5 vs. 3.4) with benzothiazole and dimethylaminophenyl substituents.
  • Key Differences : The larger spiro system increases molecular rigidity, while aromatic substituents enhance π-π stacking interactions. These compounds are synthesized via reactions with pyrrolidine, highlighting divergent synthetic pathways compared to the target compound .

Stereoisomeric Considerations ()

  • Guaiacylglycerol-β-Coniferyl Ethers (GGCE): The (7S,8R) configuration in the target compound mirrors the (-)-erythro-GGCE isomer, which is enzymatically synthesized via water addition to quinonemethide intermediates. Enzymatic stereoselectivity (44.45% erythro isomer prevalence) underscores the importance of stereochemistry in bioavailability and activity .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Hydrochloride Salts: The target compound’s hydrochloride form improves aqueous solubility, akin to 5-Aminolevulinic Acid Hydrochloride (). However, spirocyclic frameworks may confer greater metabolic stability than linear chains (e.g., 5-Aminolevulinic Acid), which are prone to enzymatic degradation .
  • The target’s single hydrochloride may offer a balanced pH profile for drug formulation .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Features Biological Relevance Reference
(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine·HCl C₉H₁₇ClNO₂ ~206.7 (calc.) Spiro[3.4], methoxy, stereospecific Metabolic stability, solubility
5-Oxaspiro[3.4]octan-7-amine·HCl C₇H₁₃ClNO ~177.6 (calc.) No methoxy, unspecified stereochemistry Discontinued (stability issues)
(-)-erythro-GGCE (7S,8R) C₂₀H₂₂O₈ 390.38 Lignin-derived, enzymatic synthesis Model for stereochemical control
Spectinomycin·2HCl C₁₄H₂₆Cl₂N₂O₇ 405.28 (anhydrous) Complex spiro, antimicrobial Potency benchmark

Q & A

Q. How does the (7S,8R) configuration influence receptor binding compared to other stereoisomers?

  • Methodological Answer :
  • Pharmacophore mapping : Overlay enantiomers with receptor active sites (e.g., ’s use of Mosher’s method for stereoisomer differentiation) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for each enantiomer.
  • Mutagenesis studies : Identify amino acid residues critical for stereospecific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.